1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-1,3-benzodiazole
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Overview
Description
1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-1,3-benzodiazole is a heterocyclic compound that combines the structural features of furan, oxadiazole, and benzodiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-1,3-benzodiazole can be synthesized through a multi-step process involving the formation of the oxadiazole ring followed by its attachment to the benzodiazole moiety. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form the oxadiazole ring . This intermediate can then be reacted with benzodiazole derivatives under appropriate conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid or halogens.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Nitrated or halogenated benzodiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: For its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-1,3-benzodiazole is thought to be mediated through its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation . The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
1,3,4-Oxadiazoles: Known for their broad range of biological activities, including antibacterial and antiviral properties.
1,2,4-Triazoles: Also exhibit diverse pharmacological activities such as analgesic and anti-inflammatory properties.
Uniqueness: 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-1,3-benzodiazole is unique due to the combination of its three heterocyclic rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This structural uniqueness can lead to novel applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(benzimidazol-1-ylmethyl)-5-(furan-2-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c1-2-5-11-10(4-1)15-9-18(11)8-13-16-14(20-17-13)12-6-3-7-19-12/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCIOBRJQWDFPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=NOC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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